molecular formula C10H18Cl2Si B136930 Dicyclopentyldichlorosilane CAS No. 139147-73-2

Dicyclopentyldichlorosilane

Cat. No.: B136930
CAS No.: 139147-73-2
M. Wt: 237.24 g/mol
InChI Key: DRMVGLWQJKLGKR-UHFFFAOYSA-N
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Description

Dicyclopentyldichlorosilane is an organosilicon compound with the molecular formula C10H18Cl2Si. It is characterized by the presence of two cyclopentyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is used in various chemical synthesis processes and has significant industrial applications .

Scientific Research Applications

Dicyclopentyldichlorosilane has several scientific research applications, including:

Safety and Hazards

When handling Dicyclopentyldichlorosilane, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentyldichlorosilane can be synthesized by reacting cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-pressure reactors and silica gel-loaded platinum catalysts. The reactors are baked at 120°C for 2 hours, and nitrogen gas is used to maintain an inert atmosphere during the reaction .

Chemical Reactions Analysis

Types of Reactions: Dicyclopentyldichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.

    Hydrolysis: Water or protic solvents are used under controlled conditions to prevent excessive hydrolysis.

Major Products Formed:

Mechanism of Action

The mechanism of action of dicyclopentyldichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-based compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

  • Dichlorodicyclopentylsilane
  • Dimethyldichlorosilane
  • Diisopropyldichlorosilane

Comparison: Dicyclopentyldichlorosilane is unique due to the presence of two cyclopentyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous. In contrast, other similar compounds, such as dimethyldichlorosilane and diisopropyldichlorosilane, have different alkyl groups attached to the silicon atom, resulting in variations in reactivity and application .

Properties

IUPAC Name

dichloro(dicyclopentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVGLWQJKLGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446128
Record name Dicyclopentyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139147-73-2
Record name 1,1′-(Dichlorosilylene)bis[cyclopentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139147-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorodicyclopentylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopentyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodicyclopentylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cyclopentene in an amount of 136 g (2.00 moles) was made to react with dichlorosilane under various conditions set forth in Table 1, and then the solvent was distilled away. Thus, in analogy with Example 1, dicyclopentyldichlorosilane having a boiling point of 104° C./5 mmHg was obtained in various yields. The yield attained under each reaction condition is shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the novel synthesis method for dicyclopentyldichlorosilane described in the research?

A1: The research paper [] introduces a new method to synthesize this compound using dimethoxydimethylsilane and dry hydrogen chloride gas. This method is considered advantageous for several reasons:

    Q2: What is the structure of this compound, and what is its molecular formula and weight?

    A2: While the research paper [] focuses on the synthesis process, it doesn't provide detailed structural information for this compound. To determine the molecular formula and weight, we can infer from the name:

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